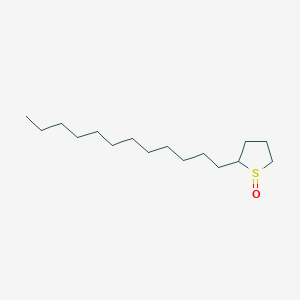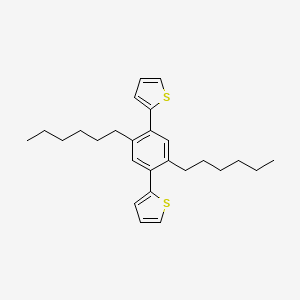
2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is an organic compound that belongs to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene typically involves transition metal-catalyzed polymerization methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form the desired polymer . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures around 100°C .
Industrial Production Methods
Industrial production of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene may involve large-scale polymerization techniques using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound’s suitability for commercial applications in electronics and optoelectronics .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s conductive properties.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential in biosensing applications due to its conductive properties.
Medicine: Explored for use in drug delivery systems and medical diagnostics.
Mécanisme D'action
The mechanism by which 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene exerts its effects involves its ability to conduct electricity and interact with other molecules. The compound’s conjugated structure allows for efficient charge transfer, making it an excellent material for electronic applications. Molecular targets and pathways include interactions with other conductive polymers and the formation of charge-transfer complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 4,7-Bis(3-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is unique due to its specific dihexyl substitution pattern, which imparts distinct electronic properties and enhances its solubility compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with excellent processability .
Propriétés
Numéro CAS |
137436-28-3 |
|---|---|
Formule moléculaire |
C26H34S2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
2-(2,5-dihexyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C26H34S2/c1-3-5-7-9-13-21-19-24(26-16-12-18-28-26)22(14-10-8-6-4-2)20-23(21)25-15-11-17-27-25/h11-12,15-20H,3-10,13-14H2,1-2H3 |
Clé InChI |
AMXRBKUMRNJNLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1C2=CC=CS2)CCCCCC)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)



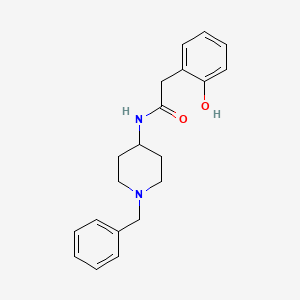
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
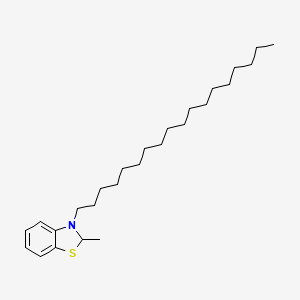
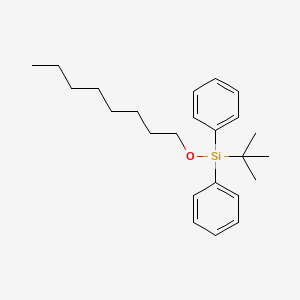

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

